molecular formula C9H17NO2 B7949813 a-Amino-1-methyl-cyclohexaneacetic acid

a-Amino-1-methyl-cyclohexaneacetic acid

Cat. No.: B7949813
M. Wt: 171.24 g/mol
InChI Key: ZKVWUXSBUSFWDO-UHFFFAOYSA-N
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Description

a-Amino-1-methyl-cyclohexaneacetic acid: is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane and features an amino group and a carboxylic acid group, making it an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Amino-1-methyl-cyclohexaneacetic acid typically involves the following steps:

    Cyclohexanone to Cyclohexylamine: Cyclohexanone is first converted to cyclohexylamine through reductive amination.

    Methylation: The cyclohexylamine is then methylated to introduce the methyl group.

    Carboxylation: The methylated cyclohexylamine undergoes carboxylation to introduce the carboxylic acid group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: a-Amino-1-methyl-cyclohexaneacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

a-Amino-1-methyl-cyclohexaneacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of a-Amino-1-methyl-cyclohexaneacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA).

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the carboxylic acid group.

    Cyclohexaneacetic acid: Lacks the amino group.

    1-Methylcyclohexane: Lacks both the amino and carboxylic acid groups.

Uniqueness: a-Amino-1-methyl-cyclohexaneacetic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexane ring, which imparts distinct chemical and biological properties.

Biological Activity

α-Amino-1-methyl-cyclohexaneacetic acid, commonly known as gabapentin, is a synthetic compound primarily used in the treatment of neuropathic pain and epilepsy. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

Gabapentin is a gamma-amino acid with the chemical formula C9H17NO2C_9H_{17}NO_2. It features a cyclohexane ring substituted at position 1 with an aminomethyl group and a carboxymethyl group. The structure contributes to its unique pharmacological properties.

Gabapentin's mechanism of action is distinct from traditional antiepileptic drugs. It is believed to bind to the alpha2delta subunit of voltage-gated calcium channels in the central nervous system (CNS), leading to reduced excitatory neurotransmitter release. This binding inhibits excessive neuronal firing, which is crucial in managing conditions like epilepsy and neuropathic pain .

Pharmacokinetics

  • Absorption : Gabapentin is absorbed via the L-type amino acid transporter (LAT1) in the intestines. Its bioavailability decreases with increasing doses, ranging from approximately 60% at 900 mg/day to about 27% at 4800 mg/day .
  • Distribution : The drug has a large volume of distribution (586 L) and penetrates the cerebrospinal fluid (CSF) at concentrations about 9-20% of plasma levels .
  • Elimination : Gabapentin is primarily eliminated unchanged in urine, with minimal protein binding (less than 3%) observed in circulation .

Biological Activity and Therapeutic Applications

Gabapentin exhibits several biological activities that make it effective for various medical conditions:

  • Anticonvulsant Activity : Clinical studies have demonstrated gabapentin's efficacy in reducing seizure frequency in patients with epilepsy. Its unique binding profile allows for effective management of refractory epilepsy .
  • Neuropathic Pain Relief : Gabapentin is widely used for treating neuropathic pain conditions, such as diabetic neuropathy and postherpetic neuralgia. It alleviates pain by modulating excitatory neurotransmitter release .
  • Anxiolytic Effects : Some studies suggest gabapentin may also possess anxiolytic properties, making it beneficial for patients with anxiety disorders alongside chronic pain conditions .

Case Studies

  • Epilepsy Management : A randomized controlled trial showed that patients receiving gabapentin experienced a significant reduction in seizure frequency compared to placebo groups. The study highlighted its role as an adjunct therapy for patients not adequately controlled by other antiepileptic drugs .
  • Chronic Pain Conditions : In another study focusing on diabetic neuropathy, patients treated with gabapentin reported substantial improvements in pain scores and quality of life measures compared to those receiving standard analgesics .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Bioavailability60% at 900 mg/day
Volume of Distribution586 L
Elimination RouteUrine (unchanged)
Protein Binding<3%
ConditionEfficacy
EpilepsySignificant seizure reduction
Neuropathic PainSubstantial pain relief
Anxiety DisordersPotential anxiolytic effects

Properties

IUPAC Name

2-amino-2-(1-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWUXSBUSFWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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